1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one
Description
1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone framework. It is synthesized via Claisen–Schmidt condensation, a method widely used for chalcone preparation . The compound features a cyclopropyl group attached to the carbonyl carbon and a 4-nitrophenyl substituent on the α-carbon (Figure 1). The cyclopropyl moiety introduces steric constraints and electronic effects due to its strained three-membered ring, while the 4-nitrophenyl group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions .
Properties
CAS No. |
63261-42-7 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(E)-1-cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H11NO3/c14-12(10-4-5-10)8-3-9-1-6-11(7-2-9)13(15)16/h1-3,6-8,10H,4-5H2/b8-3+ |
InChI Key |
CHNIPFJTNSOHAV-FPYGCLRLSA-N |
SMILES |
C1CC1C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Isomeric SMILES |
C1CC1C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CC1C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between cyclopropyl ketone and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-Cyclopropyl-3-(4-aminophenyl)prop-2-en-1-one.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the enone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 1-Cyclopropyl-3-(4-aminophenyl)prop-2-en-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial building block in organic synthesis, enabling the creation of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Oxidation: Can be converted into carboxylic acids or other oxidized derivatives.
- Reduction: The nitro group can be reduced to an amino group, forming 1-Cyclopropyl-3-(4-aminophenyl)prop-2-en-1-one.
- Nucleophilic Substitution: The compound can undergo substitution reactions, particularly at the nitro group or the enone moiety.
Research highlights the compound's potential biological activities, particularly in medicinal chemistry:
- Anti-inflammatory Properties: Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for anti-inflammatory therapies .
Medicinal Chemistry
The ongoing research into the therapeutic applications of 1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one focuses on its efficacy against various diseases:
- Anticancer Potential: Preliminary studies suggest that certain derivatives exhibit cytotoxic effects against cancer cell lines.
Material Science
In the field of material science, this compound is explored for developing materials with specific properties:
- Nonlinear Optical Materials: Its unique structural features make it suitable for applications in nonlinear optics, which are critical for various photonic devices.
Comparative Analysis with Related Compounds
To understand its unique properties better, comparisons with similar compounds can be insightful:
| Compound | Key Features | Application Focus |
|---|---|---|
| This compound | Nitro group enhances reactivity and biological activity | Anti-inflammatory and anticancer research |
| 1-Cyclopropyl-3-(4-aminophenyl)prop-2-en-1-one | Reduced derivative with an amino group | Potential therapeutic agent |
| 1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one | Methoxy group may alter electronic properties | Material science applications |
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, its anti-inflammatory properties may result from the inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
Table 1: Key Structural and Physical Properties of Selected Chalcones
Key Observations:
- Steric and Electronic Effects: The cyclopropyl group in this compound introduces ring strain and electron-withdrawing effects, distinct from the planar phenyl group in (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one . This strain may reduce π-conjugation compared to phenyl-substituted chalcones.
- Hydrogen Bonding: Hydroxy- and methoxy-substituted chalcones (e.g., ) exhibit enhanced intermolecular interactions, as demonstrated by their antibacterial activity . In contrast, the cyclopropyl derivative lacks hydrogen-bond donors, limiting such interactions.
- Spectral Differences: The NMR spectrum of (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one shows aromatic proton signals at δ 7.41–8.37 ppm , whereas the cyclopropyl variant would display unique splitting patterns (δ ~1.0–2.5 ppm) due to cyclopropyl protons .
Electronic and Optical Properties
Table 3: Computational and Experimental Electronic Data
Key Observations:
Biological Activity
1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Overview
This compound is classified as an enone derivative, characterized by its cyclopropyl and nitrophenyl substituents. The compound's structure facilitates various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are pivotal in its biological activity .
The biological activities of this compound are primarily attributed to its interactions with specific enzymes and receptors. Notably, it has shown potential in modulating inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade. For example, studies indicate that derivatives of this compound can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits cyclooxygenase-2 (COX-2), which plays a significant role in inflammation .
- Cytokine Modulation : It reduces the production of inflammatory cytokines in activated macrophages .
- Neutrophil Activity : The compound has been shown to inhibit neutrophil elastase release and superoxide production, which are critical in the inflammatory response .
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research has demonstrated that the compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), showing low minimum inhibitory concentrations (MICs) .
Anti-inflammatory Properties
The anti-inflammatory effects are particularly notable. In vitro studies indicate that the compound effectively reduces inflammation markers by inhibiting NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been observed to inhibit the proliferation of cancer cells in various assays, indicating potential as a therapeutic agent in cancer treatment .
Table 1: Biological Activities of this compound
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | MIC against MRSA: 0.98 μg/mL | |
| Anti-inflammatory | Inhibition of TNF-α production | |
| Anticancer | Inhibition of A549 cell proliferation |
Case Studies
Case Study 1: Anti-inflammatory Mechanism
In a study investigating the anti-inflammatory effects of related compounds, it was found that pretreatment with derivatives similar to this compound significantly reduced LPS-induced cytokine release in macrophages. This suggests its utility in managing inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against various pathogenic bacteria. The results indicated potent activity against MRSA strains, highlighting its potential as an alternative treatment option for resistant infections .
Q & A
Q. What synthetic methodologies are most effective for preparing 1-cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one?
The compound is synthesized via Claisen-Schmidt condensation between methyl cyclopropyl ketone and 4-nitrobenzaldehyde under alkaline conditions. A typical protocol involves:
- Dissolving the ketone and aldehyde in ethanol with catalytic NaOH (5–10 mol%) under reflux for 6–12 hours .
- Yields range from 70–85% after recrystallization.
- Critical parameters include pH control (pH 9–11) and temperature (70–80°C) to minimize side reactions like retro-aldol decomposition .
Q. How is the compound characterized for structural confirmation?
A multi-technique approach is essential:
- Spectroscopy :
- IR : Confirm α,β-unsaturated ketone (C=O stretch at ~1640–1670 cm⁻¹) and nitro group (asymmetric stretch at ~1515–1530 cm⁻¹) .
- NMR : Key signals include cyclopropyl protons (δ 1.2–1.6 ppm, multiplet) and enone protons (δ 6.8–7.9 ppm, doublets with J = 15–16 Hz for trans-configuration) .
- Chromatography : HPLC purity >95% with C18 columns (acetonitrile/water mobile phase) .
Q. What reaction conditions optimize yield and selectivity in Claisen-Schmidt condensations for this compound?
- Catalyst choice : NaOH or KOH in ethanol/water mixtures are standard, but thionyl chloride (SOCl₂) in ethanol can enhance reactivity for electron-deficient aldehydes like 4-nitrobenzaldehyde .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions; ethanol balances cost and safety .
Advanced Research Questions
Q. How do XRD studies resolve the stereoelectronic properties of this compound?
Single-crystal XRD reveals:
- Planarity : The enone system (C=C–C=O) is nearly planar, with a dihedral angle <5° between the cyclopropyl and nitrophenyl moieties .
- Hydrogen bonding : Weak C–H···O interactions between nitro groups and adjacent molecules stabilize the crystal lattice .
- Bond lengths : C=O (1.22 Å) and C=C (1.34 Å) confirm conjugation .
Q. What computational methods predict the compound’s electronic and nonlinear optical (NLO) properties?
- DFT calculations (B3LYP/6-311++G(d,p)):
- HOMO-LUMO gap (~3.8 eV) correlates with UV-Vis λmax at ~380 nm .
- Hyperpolarizability (βtot ~2.1 ×10⁻³⁰ esu) suggests moderate NLO activity, driven by nitro and enone groups .
Q. What mechanisms underlie its antimicrobial and phytostimulant activities?
- Antimicrobial : Disrupts bacterial membrane integrity via nitro group redox cycling, generating reactive oxygen species (ROS). Docking studies show affinity for Staphylococcus aureus NorA efflux pump (binding energy: −8.2 kcal/mol) .
- Phytostimulant : Enhances guajiro bean (Vigna unguiculata) germination by upregulating auxin biosynthesis genes (e.g., YUCCA) at 10 µM concentration .
Q. How do substituent variations impact nonlinear optical (NLO) responses?
Comparative studies with analogues (e.g., 3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one) show:
- Electron-withdrawing groups (e.g., –NO₂) enhance βtot by 30–50% compared to electron-donating groups (e.g., –OCH₃) .
- Cyclopropyl rings introduce steric constraints but minimally affect conjugation .
Q. How can conflicting spectral or crystallographic data be resolved?
- Case study : Discrepancies in IR carbonyl stretches (1647 vs. 1670 cm⁻¹) may arise from polymorphism. Use variable-temperature XRD to identify phase transitions .
- Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals .
Q. What strategies enable enantioselective synthesis of derivatives?
- NHC catalysis : Chiral N-heterocyclic carbenes (e.g., derived from L-pyroglutamic acid) induce enantioselectivity (>90% ee) in cascade reactions with trifluoroacetyl indole derivatives .
- Chiral auxiliaries : Use (R)-BINOL-phosphoric acid to control stereochemistry during cyclopropane formation .
Q. How do hydrogen-bonding patterns influence crystallization behavior?
Graph-set analysis (Etter’s rules) identifies dominant motifs:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
